molecular formula C20H22N4O3S B4657514 1-[5-(4-Butoxyphenyl)-1,3,4-thiadiazol-2-yl]-3-(2-methoxyphenyl)urea

1-[5-(4-Butoxyphenyl)-1,3,4-thiadiazol-2-yl]-3-(2-methoxyphenyl)urea

Cat. No.: B4657514
M. Wt: 398.5 g/mol
InChI Key: SHWVZYUOKWWDPB-UHFFFAOYSA-N
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Description

1-[5-(4-Butoxyphenyl)-1,3,4-thiadiazol-2-yl]-3-(2-methoxyphenyl)urea is a compound that belongs to the class of thiadiazole derivatives. Thiadiazoles are heterocyclic compounds containing a five-membered ring with two nitrogen atoms and one sulfur atom.

Properties

IUPAC Name

1-[5-(4-butoxyphenyl)-1,3,4-thiadiazol-2-yl]-3-(2-methoxyphenyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N4O3S/c1-3-4-13-27-15-11-9-14(10-12-15)18-23-24-20(28-18)22-19(25)21-16-7-5-6-8-17(16)26-2/h5-12H,3-4,13H2,1-2H3,(H2,21,22,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHWVZYUOKWWDPB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=CC=C(C=C1)C2=NN=C(S2)NC(=O)NC3=CC=CC=C3OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-[5-(4-Butoxyphenyl)-1,3,4-thiadiazol-2-yl]-3-(2-methoxyphenyl)urea typically involves the reaction of appropriate starting materials under specific conditions. One common method involves the reaction of 4-butoxybenzoyl chloride with thiosemicarbazide to form the intermediate 5-(4-butoxyphenyl)-1,3,4-thiadiazol-2-amine. This intermediate is then reacted with 2-methoxyphenyl isocyanate to yield the final product .

Industrial production methods for such compounds often involve optimizing reaction conditions to achieve high yields and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Chemical Reactions Analysis

1-[5-(4-Butoxyphenyl)-1,3,4-thiadiazol-2-yl]-3-(2-methoxyphenyl)urea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific functional groups in the molecule.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

1-[5-(4-Butoxyphenyl)-1,3,4-thiadiazol-2-yl]-3-(2-methoxyphenyl)urea has shown potential in various scientific research applications, including:

Mechanism of Action

The mechanism of action of 1-[5-(4-Butoxyphenyl)-1,3,4-thiadiazol-2-yl]-3-(2-methoxyphenyl)urea involves its interaction with specific molecular targets and pathways. Thiadiazole derivatives are known to interact with enzymes, receptors, and other biomolecules, leading to various biological effects. For example, they may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as agonists or antagonists .

Comparison with Similar Compounds

1-[5-(4-Butoxyphenyl)-1,3,4-thiadiazol-2-yl]-3-(2-methoxyphenyl)urea can be compared with other thiadiazole derivatives, such as:

The uniqueness of this compound lies in its specific substituents, which may confer distinct biological activities and chemical properties compared to other thiadiazole derivatives.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-[5-(4-Butoxyphenyl)-1,3,4-thiadiazol-2-yl]-3-(2-methoxyphenyl)urea
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1-[5-(4-Butoxyphenyl)-1,3,4-thiadiazol-2-yl]-3-(2-methoxyphenyl)urea

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